![molecular formula C11H19NO4 B581160 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate CAS No. 1346674-10-9](/img/structure/B581160.png)
1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
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Overview
Description
“1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1346674-10-9 . It has a molecular weight of 229.28 . The compound is typically stored in a dry environment at 2-8°C . It appears as a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” involves multiple steps . The process includes the use of diisobutylaluminium hydride in dichloromethane under an inert atmosphere . Other steps involve the use of benzene under reflux conditions, triethylamine in tetrahydrofuran, and hydrogen in ethanol . The exact yield and reaction conditions vary depending on the specific synthesis process .Molecular Structure Analysis
The InChI code for “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The compound can be readily functionalized via enolization at the 3-position in the presence of LDA . This allows for further reactions and the synthesis of more complex molecules.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or semi-solid or solid . It is stored at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
“Ethyl 1-BOC-azetidine-3-carboxylate” is used as a starting material in organic synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
Pharmaceuticals
This compound is also used as an intermediate in pharmaceuticals . It appears in bioactive molecules and natural products . Some known examples of azetidine-containing drugs are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
[2+2] Cycloaddition Reactions
Recent advances in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This provides a highly attractive entry to bond functionalization .
Applications of Metalated Azetidines
Metalated azetidines have found applications in the synthesis of various organic compounds . The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .
C(sp3)–H Functionalization
Azetidines have been used in practical C(sp3)–H functionalization . This is a type of reaction that involves the transformation of a carbon-hydrogen bond into a carbon-X bond (X = any atom), which is a key process in the synthesis of complex organic molecules .
Facile Opening with Carbon Nucleophiles
Azetidines have shown remarkable reactivity in facile opening with carbon nucleophiles . This reaction is useful in the synthesis of a variety of organic compounds .
Polymer Synthesis
Azetidines have found application in polymer synthesis . The unique reactivity of azetidines can be utilized in the creation of novel polymer structures .
Catalytic Processes
Azetidines have shown potential in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . These are important reactions in the field of organic chemistry .
Safety and Hazards
The compound is classified as an irritant . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This strain can be triggered under appropriate reaction conditions to interact with its targets .
Biochemical Pathways
Azetidines have been used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKQSWJCMKEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704384 |
Source
|
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346674-10-9 |
Source
|
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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